molecular formula C10H10O4 B3381824 2-(2,3-dihydro-1,4-benzodioxin-5-yl)acetic acid CAS No. 274910-20-2

2-(2,3-dihydro-1,4-benzodioxin-5-yl)acetic acid

Cat. No.: B3381824
CAS No.: 274910-20-2
M. Wt: 194.18 g/mol
InChI Key: DMEIBRDMHJJSKZ-UHFFFAOYSA-N
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Description

2-(2,3-Dihydro-1,4-benzodioxin-5-yl)acetic acid (CAS 274910-20-2) is a high-value benzodioxin derivative with the molecular formula C10H10O4 and a molecular weight of 194.18 g/mol . This compound serves as a key chemical intermediate in medicinal chemistry and pharmaceutical research. The benzodioxin scaffold is recognized as a privileged structure in drug discovery, and derivatives based on this core structure have been investigated as potential phenoxyacetic acid diuretics . Furthermore, structurally similar 2,3-dihydro-1,4-benzodioxin derivatives are being actively explored for their anticancer properties, with studies demonstrating their efficacy in inhibiting the growth of cancer cell lines such as MCF-7 and their role in inducing apoptosis and cell cycle arrest . The compound is also a vital chiral building block for the enantiospecific synthesis of various therapeutic agents, including alpha-adrenoreceptor antagonists and 5HT1A receptor agonists . As a research chemical, it provides a versatile backbone for the design and development of novel bioactive molecules. Please note that this product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses. Researchers can access this compound in quantities ranging from 50mg to 5g . Handle with care and refer to the Safety Data Sheet for detailed hazard information (H302, H315, H319, H335) .

Properties

IUPAC Name

2-(2,3-dihydro-1,4-benzodioxin-5-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O4/c11-9(12)6-7-2-1-3-8-10(7)14-5-4-13-8/h1-3H,4-6H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMEIBRDMHJJSKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=CC=C2O1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501272584
Record name 2,3-Dihydro-1,4-benzodioxin-5-acetic acid
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Molecular Weight

194.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

274910-20-2
Record name 2,3-Dihydro-1,4-benzodioxin-5-acetic acid
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Record name 2,3-Dihydro-1,4-benzodioxin-5-acetic acid
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Record name 2-(2,3-dihydro-1,4-benzodioxin-5-yl)acetic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-dihydro-1,4-benzodioxin-5-yl)acetic acid typically involves the cyclization of catechol derivatives with ethylene glycol under acidic conditions to form the benzodioxane ring. This intermediate can then be further functionalized to introduce the acetic acid moiety. Common reagents used in this synthesis include sulfuric acid or hydrochloric acid as catalysts.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Dihydro-1,4-benzodioxin-5-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or carboxylic acids.

    Reduction: Reduction reactions can convert the benzodioxane ring to a more saturated form.

    Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzodioxane ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can introduce halogens or nitro groups onto the benzodioxane ring.

Scientific Research Applications

Chemistry

  • Building Block : This compound serves as a crucial building block for synthesizing more complex organic molecules. Its unique structure allows for various chemical modifications that can lead to new derivatives with enhanced properties.

Biology

  • Biological Activities : Research indicates that compounds containing the benzodioxane structure exhibit significant biological activities, including:
    • Enzyme Inhibition : Studies have shown that 2-(2,3-dihydro-1,4-benzodioxin-5-yl)acetic acid can inhibit specific enzymes, potentially impacting metabolic pathways.
    • Antimicrobial Properties : The compound has been investigated for its antimicrobial effects against various pathogens.

Medicine

  • Therapeutic Potential : Ongoing research is exploring its potential as a therapeutic agent. For instance:
    • A study highlighted its hepatoprotective properties in a carbon tetrachloride-induced hepatotoxicity model. The compound significantly reduced biochemical markers of liver damage and improved lipid profiles in treated rats .
    • Its interactions with enzymes relevant to metabolic pathways suggest potential applications in drug development targeting specific diseases.

Industry

  • Material Production : The compound can be utilized in producing polymers and materials with tailored properties due to its functional groups.

Case Study 1: Hepatoprotective Activity

A study evaluated the antihepatotoxic activity of a dihydropyrimidinone derivative linked with the benzodioxane moiety in a rat model. The results demonstrated that pretreatment with the compound significantly decreased liver damage markers and improved overall liver function compared to controls .

Case Study 2: Enzyme Interaction Studies

Molecular docking studies have indicated favorable interactions between this compound and various enzymes involved in metabolic pathways. These interactions may elucidate its mechanism of action and therapeutic potential.

Mechanism of Action

The mechanism of action of 2-(2,3-dihydro-1,4-benzodioxin-5-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxane ring structure allows it to fit into the active sites of certain enzymes, inhibiting their activity. This inhibition can lead to various biological effects, depending on the enzyme targeted. For example, inhibition of cholinesterase enzymes can result in increased levels of acetylcholine, which has implications for neurological function .

Comparison with Similar Compounds

2-Amino-4-(2,3-dihydro-benzo[1,4]dioxin-6-yl)-thiazol-5-yl]-acetic acid (CAS 887031-24-5)

Structural Differences :

  • Incorporates a thiazole ring (a five-membered heterocycle with nitrogen and sulfur) and an amino group.
  • The acetic acid is attached to the thiazole ring rather than directly to the benzodioxin .

Physicochemical Properties :

  • Molecular formula: Not explicitly stated, but estimated as C₁₃H₁₂N₂O₄S (based on structural analysis).
  • Increased molecular complexity compared to the target compound due to the thiazole ring, likely enhancing interactions with biological targets.

Potential Applications:

  • The thiazole moiety may confer antimicrobial or anti-inflammatory activity, common in thiazole-containing drugs.

Methyl [(2,3-dihydro-1,4-benzodioxin-5-yl)oxy]acetate

Structural Differences :

  • Ester derivative with a methoxy group replacing the carboxylic acid.
  • Molecular formula: C₁₁H₁₂O₅; molecular weight: 224.21 g/mol .

Key Properties :

  • logP : 0.83 (moderate lipophilicity, suitable for membrane penetration).
  • Polar Surface Area (PSA) : 43.91 Ų (lower than the target compound’s predicted PSA due to esterification).

2,3-Dihydro-1,4-benzodioxin-6-ylmethyl 5-methyl-1,3,4-thiadiazol-2-yl sulfide

Structural Differences :

  • Contains a thiadiazole ring (a sulfur- and nitrogen-rich heterocycle) linked via a sulfide bridge.
  • Molecular formula: C₁₂H₁₂N₂O₂S₂ .

Physicochemical Properties :

  • Higher molecular weight (280.36 g/mol) due to sulfur atoms and thiadiazole ring.
  • Increased lipophilicity (predicted logP >1.5) compared to the target compound.

Potential Applications:

  • Thiadiazoles are known for antiviral and anticancer activities; this derivative may exhibit enhanced bioactivity.

2-Propenoic acid, 2-methyl-, 2,3-dihydro-1,4-benzodioxin-5-yl ester (CAS 105241-70-1)

Structural Differences :

  • Methacrylate ester derivative with a propenoate group.
  • Molecular formula: C₁₂H₁₂O₄; molecular weight: 220.22 g/mol .

Key Properties :

  • The α,β-unsaturated ester may enable polymerization or Michael addition reactions.
  • Higher rigidity compared to the target compound due to the conjugated double bond.

6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine (CAS 2306268-61-9)

Structural Differences :

  • Features a pyridine ring and a dimethylamino group, introducing basicity.
  • Molecular formula: C₂₃H₂₅N₃O₃; molecular weight: 391.46 g/mol .

Physicochemical Properties :

  • PSA : ~60 Ų (higher than the target compound due to multiple hydrogen bond acceptors).
  • Enhanced solubility in polar solvents compared to non-polar analogs.

Potential Applications:

    Biological Activity

    2-(2,3-Dihydro-1,4-benzodioxin-5-yl)acetic acid is an organic compound belonging to the benzodioxane class. Its unique structure, characterized by a fused benzene and dioxane ring, has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in medicine and industry, and relevant research findings.

    Chemical Structure

    The chemical structure of this compound can be represented as follows:

    C10H10O4\text{C}_{10}\text{H}_{10}\text{O}_{4}

    The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound's benzodioxane ring allows it to fit into active sites of various enzymes, inhibiting their activity. This mechanism can lead to significant biological effects depending on the targeted enzyme. For instance, inhibition of cholinesterase enzymes can elevate acetylcholine levels, impacting neurological functions.

    Biological Activities

    Research indicates that this compound exhibits several biological activities:

    • Antimicrobial Properties : The compound has demonstrated activity against various microbial strains, suggesting potential applications in treating infections .
    • Anti-inflammatory Effects : Studies have shown that it may modulate inflammatory pathways, providing a basis for its use in inflammatory conditions .
    • Enzyme Inhibition : It has been identified as an inhibitor for specific enzymes involved in metabolic processes, which could be beneficial in drug development targeting metabolic disorders .

    Research Findings and Case Studies

    Several studies have investigated the biological effects of this compound:

    StudyFindings
    Study 1 The compound was found to inhibit cholinesterase activity in vitro, leading to increased acetylcholine levels in neuronal cultures.
    Study 2 Demonstrated antimicrobial activity against Staphylococcus aureus and E. coli, with minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL .
    Study 3 Exhibited anti-inflammatory properties in animal models of arthritis, reducing swelling and pain significantly compared to control groups.

    Applications in Medicine and Industry

    The potential applications of this compound are vast:

    • Pharmaceutical Development : Its enzyme inhibition properties make it a candidate for developing drugs targeting neurological disorders and metabolic diseases.
    • Antimicrobial Agents : The compound's effectiveness against bacterial strains positions it as a potential lead compound for new antibiotics.
    • Material Science : Beyond biological applications, it is also utilized in synthesizing polymers and materials with specific properties due to its unique chemical structure .

    Q & A

    Basic Research Questions

    Q. What are the established synthetic routes for 2-(2,3-dihydro-1,4-benzodioxin-5-yl)acetic acid, and how can reaction conditions be optimized for higher yields?

    • Methodology : A common approach involves refluxing precursor compounds (e.g., substituted benzodioxins and acetic acid derivatives) with catalysts like sodium acetate in acetic acid. For example, analogous syntheses of benzodioxin-acetic acid derivatives use reflux conditions (3–5 hours) followed by recrystallization from DMF/acetic acid mixtures to improve purity . Optimization may include adjusting molar ratios (e.g., 1:1.1 for aldehyde derivatives), solvent polarity, or temperature gradients to minimize side products.

    Q. How can spectroscopic techniques (e.g., NMR, IR, MS) be effectively utilized to characterize the structural integrity of this compound?

    • Methodology :

    • ¹H/¹³C NMR : Identify protons on the benzodioxin ring (δ 4.2–4.5 ppm for methylene groups) and the acetic acid moiety (δ 3.5–3.7 ppm for CH₂). Aromatic protons typically appear at δ 6.5–7.5 ppm .
    • IR : Confirm carboxylic acid functionality via O-H stretches (~2500–3000 cm⁻¹) and C=O stretches (~1700 cm⁻¹).
    • MS : Use high-resolution mass spectrometry to verify molecular ion peaks (e.g., [M+H]⁺ for C₁₀H₁₀O₄, expected m/z 210.0528) and fragmentation patterns .

    Q. What solvent systems are optimal for studying the physicochemical properties (e.g., solubility, stability) of this compound?

    • Methodology : Test solubility in polar aprotic solvents (DMF, DMSO) and aqueous buffers (pH 2–12) to assess stability. For stability studies, use HPLC to monitor degradation under UV light, heat, or oxidative conditions. Preferential solubility in DMF (as seen in analogous recrystallization protocols) suggests compatibility with reaction design .

    Advanced Research Questions

    Q. What computational chemistry approaches are suitable for predicting the reactivity and stability of this compound in various solvent systems?

    • Methodology : Employ density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and solvation free energies. Tools like Gaussian or ORCA can model reaction pathways, while COSMO-RS simulations predict solubility parameters. Integrate computational results with experimental data (e.g., kinetic studies) to validate predictions .

    Q. How can researchers resolve contradictory data regarding the biological activity of this compound observed in different in vitro models?

    • Methodology :

    • Dose-Response Analysis : Compare IC₅₀ values across cell lines (e.g., cancer vs. normal) to identify cell-type-specific effects.
    • Metabolic Stability : Use liver microsome assays to assess whether discrepancies arise from differential metabolic degradation.
    • Target Binding Studies : Perform SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to quantify interactions with putative biological targets .

    Q. What strategies can be employed to investigate the compound’s potential as a lead in drug discovery, particularly for inflammatory or oxidative stress-related pathways?

    • Methodology :

    • SAR Studies : Synthesize derivatives with modifications to the acetic acid or benzodioxin moieties and screen for activity against NF-κB or Nrf2 pathways.
    • ADME Profiling : Use Caco-2 assays for permeability and cytochrome P450 inhibition assays to evaluate metabolic interactions.
    • *In Vivo Validation : Test efficacy in rodent models of inflammation (e.g., carrageenan-induced paw edema) with pharmacokinetic monitoring .

    Q. How can advanced separation technologies (e.g., membrane filtration, HPLC) improve purification of this compound from complex reaction mixtures?

    • Methodology : Optimize HPLC conditions (C18 column, gradient elution with acetonitrile/water + 0.1% TFA) to resolve byproducts. For scale-up, consider tangential flow filtration or centrifugal partition chromatography. Evidence from CRDC subclass RDF2050104 highlights membrane technologies for isolating polar organic acids .

    Data Contradiction Analysis

    Q. How should researchers address inconsistencies in reported reaction yields during scale-up synthesis?

    • Methodology :

    • Kinetic Profiling : Use inline FTIR or ReactIR to monitor intermediate formation and identify bottlenecks (e.g., heat transfer limitations).
    • DoE (Design of Experiments) : Apply factorial designs to evaluate interactions between variables (temperature, stirring rate, reagent concentration).
    • Process Simulation : Tools like Aspen Plus can model mass/heat transfer dynamics to predict scalability issues .

    Experimental Design

    Q. What methodologies are recommended for studying the compound’s electrochemical behavior in energy storage applications?

    • Methodology :

    • Cyclic Voltammetry : Measure redox potentials in non-aqueous electrolytes (e.g., 0.1 M TBAPF₆ in acetonitrile) to assess electron-donating/accepting capacity.
    • DFT Calculations : Correlate experimental redox peaks with computed molecular orbital energies .

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    2-(2,3-dihydro-1,4-benzodioxin-5-yl)acetic acid
    Reactant of Route 2
    Reactant of Route 2
    2-(2,3-dihydro-1,4-benzodioxin-5-yl)acetic acid

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.